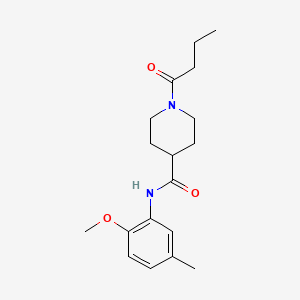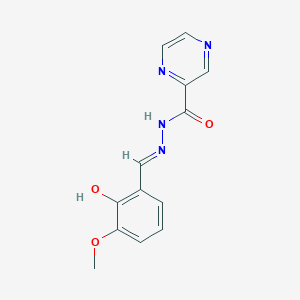![molecular formula C13H19N3O2S B5976612 N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Physiologically, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to reduce inflammation and improve tissue healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been shown to reduce inflammation, making it a potential anti-inflammatory agent. However, one limitation of using N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
Future research on N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide could focus on its potential use in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the use of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide as an anti-inflammatory agent in various disease models. The development of more effective methods for administering N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments could also be an area of future research.
Conclusion
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to inhibit cancer cell growth and reduce inflammation makes it a potential candidate for anti-cancer and anti-inflammatory therapies. Further research is needed to fully understand the mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide and its potential use in combination therapy with other agents.
Méthodes De Synthèse
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of ethyl hydrazinecarbothioamide with 2-(2-methylphenoxy)propanoic acid chloride. Another method involves the reaction of ethyl hydrazinecarbothioamide with 2-(2-methylphenoxy)propanoic acid in the presence of thionyl chloride. These methods have been optimized to produce high yields of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide with minimal impurities.
Applications De Recherche Scientifique
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-cancer properties. Studies have shown that N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent. In animal studies, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to reduce inflammation and improve tissue healing.
Propriétés
IUPAC Name |
1-ethyl-3-[2-(2-methylphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-14-13(19)16-15-12(17)10(3)18-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWJPSESPPMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![1-{3-[1-(2-chlorobenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5976533.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)
![ethyl 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5976550.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)

![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)

![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5976628.png)